A Technical Guide to Boc-D-Met-Gly-OH (CAS No. 69612-71-1) for Peptide Synthesis and Drug Development
A Technical Guide to Boc-D-Met-Gly-OH (CAS No. 69612-71-1) for Peptide Synthesis and Drug Development
This guide provides an in-depth technical overview of N-tert-butyloxycarbonyl-D-methionyl-glycine (Boc-D-Met-Gly-OH), a specialized dipeptide derivative pivotal to modern peptide chemistry and the development of novel therapeutics. Intended for researchers, chemists, and professionals in the field of drug discovery, this document will explore the compound's fundamental properties, strategic applications, and detailed protocols for its effective utilization.
Introduction: The Strategic Importance of Boc-D-Met-Gly-OH
Boc-D-Met-Gly-OH is a cornerstone building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] Its structure, featuring a Boc-protected D-methionine residue linked to glycine, offers unique advantages in the design and synthesis of peptides with enhanced therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the N-terminus, enabling controlled, stepwise elongation of peptide chains.[1][]
The incorporation of a D-amino acid, specifically D-methionine, is a key strategic element. Peptides containing D-amino acids exhibit significantly increased resistance to proteolytic degradation by endogenous enzymes, which are stereoselective for L-amino acids.[3] This enhanced stability translates to longer in vivo half-lives, a critical attribute for the development of effective peptide-based drugs.
Physicochemical and Handling Properties
Accurate characterization of Boc-D-Met-Gly-OH is fundamental to its successful application. The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 69612-71-1 | Multiple Sources |
| Molecular Formula | C₁₂H₂₂N₂O₅S | Multiple Sources |
| Molecular Weight | 306.38 g/mol | Multiple Sources |
| Appearance | White to off-white powder | [4] |
| Melting Point | 127 - 131 °C | [4] |
| Purity | ≥95% (HPLC), ≥98% (TLC) | [4] |
| Solubility | Soluble in DMSO, Methanol (Slightly), Chloroform (Slightly) | [5] |
| Storage | Store at 0-8°C in a dry, dark place. | [4][5] |
Core Application: Boc-Solid Phase Peptide Synthesis (SPPS)
Boc-D-Met-Gly-OH is primarily utilized within the framework of Boc-based SPPS. This methodology relies on the acid-lability of the Boc group for N-terminal deprotection, typically with trifluoroacetic acid (TFA), and stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage of the peptide from the resin support.[6][7]
The Boc-SPPS Cycle: A Mechanistic Overview
The synthesis of a peptide on a solid support using Boc-protected amino acids, including Boc-D-Met-Gly-OH, follows a cyclical process. Each cycle extends the peptide chain by one amino acid residue and consists of three main stages: deprotection, activation/coupling, and washing.
Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Experimental Protocol: Coupling of Boc-D-Met-Gly-OH
The following is a generalized protocol for the coupling of Boc-D-Met-Gly-OH onto a resin-bound peptide with a free N-terminal amine. The specific reagents and reaction times may require optimization based on the peptide sequence and the scale of the synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-D-Met-Gly-OH
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in the chosen solvent (DMF or DCM) for 30-60 minutes.
-
Activation of Boc-D-Met-Gly-OH:
-
In a separate vessel, dissolve Boc-D-Met-Gly-OH (typically 2-4 equivalents relative to the resin loading) in the reaction solvent.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (DIEA, 2-3 equivalents) to the amino acid solution.
-
Allow the activation to proceed for a few minutes. This pre-activation step is crucial for efficient coupling.[8]
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated Boc-D-Met-Gly-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Drain the reaction mixture.
-
Thoroughly wash the resin with the reaction solvent (e.g., DMF, 3-5 times) to remove excess reagents and byproducts.
-
Perform additional washes with other solvents like DCM and isopropanol to ensure complete removal of impurities.[7]
-
Addressing the Challenges of Methionine-Containing Peptides
The thioether side chain of methionine is susceptible to two primary side reactions during Boc-SPPS: oxidation and S-alkylation.[6][9]
-
Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)), particularly during the final acidic cleavage step.[9][10]
-
S-alkylation: The nucleophilic sulfur can be alkylated by carbocations, such as the tert-butyl cation generated during the TFA-mediated deprotection of the Boc group.[6]
Mitigation Strategies:
To minimize these side reactions, the use of "scavengers" in the cleavage cocktail is essential.[11][12]
| Side Reaction | Mitigation Strategy |
| Oxidation | Addition of reducing agents like dimethylsulfide (DMS) or ammonium iodide to the cleavage mixture.[10] |
| S-alkylation | Inclusion of carbocation scavengers such as thioanisole, triisopropylsilane (TIS), or dithioethane (DTE).[11][12] |
A common cleavage cocktail for methionine-containing peptides is a mixture of TFA, a scavenger like TIS, water, and sometimes a reducing agent.[12]
The Advantage of D-Methionine in Drug Development
The incorporation of D-methionine into peptide structures offers significant advantages for therapeutic applications.
Enhanced Proteolytic Stability
Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids, such as in Boc-D-Met-Gly-OH, renders the resulting peptide significantly more resistant to enzymatic cleavage, leading to a longer duration of action.[3]
Antioxidant Properties
D-methionine has been shown to possess otoprotective effects by acting as a direct and indirect antioxidant.[13] It can function as a free radical scavenger through the reversible oxidation of its sulfur-containing side chain.[13] This property is of interest in the design of peptides aimed at mitigating oxidative stress-related pathologies.
Caption: The therapeutic advantages conferred by incorporating D-methionine into peptides.
Conclusion
Boc-D-Met-Gly-OH is a highly valuable and strategic building block for the synthesis of peptides with enhanced drug-like properties. Its Boc-protected N-terminus allows for its seamless integration into established Boc-SPPS workflows, while the D-methionine residue provides crucial resistance to enzymatic degradation and potential antioxidant benefits. A thorough understanding of its handling, coupling protocols, and the specific challenges associated with its methionine side chain is paramount for the successful synthesis of high-purity, therapeutically relevant peptides.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved February 9, 2026, from [Link]
-
Lin, Y. H., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. Pharmaceuticals, 15(9), 1122. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 9, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15585-15593. [Link]
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
-
Wikipedia. (n.d.). Methionine. Retrieved February 9, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 9, 2026, from [Link]
-
van der Walle, C. F., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem. Retrieved February 9, 2026, from [Link]
-
WebMD. (n.d.). Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 9, 2026, from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved February 9, 2026, from [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved February 9, 2026, from [Link]
-
Organic Syntheses. (2015, June 4). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated Addition of Allyl Bromide to the N-(Boc)iminoglycinate. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)glycine. PubChem. Retrieved February 9, 2026, from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved February 9, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
